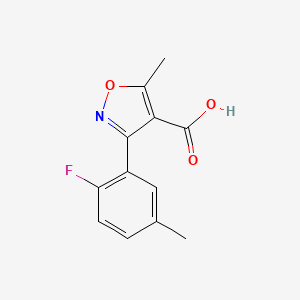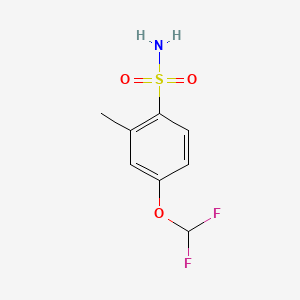
N-Acetyl-3-hydroxy-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-hydroxy-L-valine is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group at its terminal nitrogen atom. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl derivatives of alpha-amino acids, including N-Acetyl-3-hydroxy-L-valine, can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically involves the acetylation of the amino group of L-valine, followed by hydroxylation at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve microbial metabolic engineering. For example, Corynebacterium glutamicum can be genetically engineered to produce branched-chain amino acids, including L-valine, which can then be chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it to the original hydroxyl group .
Applications De Recherche Scientifique
N-Acetyl-3-hydroxy-L-valine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of N-Acetyl-3-hydroxy-L-valine involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain aminotransferase and the branched-chain ketoacid dehydrogenase complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Acetyl-3-hydroxy-L-valine include:
- N-Acetyl-L-valine
- N-Acetyl-L-leucine
- N-Acetyl-L-isoleucine
Uniqueness
This compound is unique due to the presence of both an acetyl group and a hydroxyl group on the valine backbone. This dual functionalization allows it to participate in a wider range of chemical reactions compared to its non-hydroxylated counterparts .
Propriétés
Numéro CAS |
63768-76-3 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clé InChI |
IUBJGVMYAUKPGJ-RXMQYKEDSA-N |
SMILES isomérique |
CC(=O)N[C@H](C(=O)O)C(C)(C)O |
SMILES canonique |
CC(=O)NC(C(=O)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)



![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)



